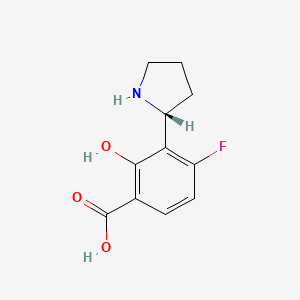
(R)-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is a chiral organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a pyrrolidine ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like m-CPBA (meta-chloroperoxybenzoic acid).
Pyrrolidine Introduction: The pyrrolidine ring is attached through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if present, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis due to its chiral nature.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, while the pyrrolidine ring can provide steric and electronic effects that influence the compound’s activity.
Comparison with Similar Compounds
®-4-Fluoro-2-hydroxybenzoic acid: Lacks the pyrrolidine ring, making it less sterically hindered.
®-4-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
®-2-Hydroxy-3-(pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, reducing its binding affinity in certain biological contexts.
Uniqueness: ®-4-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of the fluorine atom, hydroxyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
4-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-7-4-3-6(11(15)16)10(14)9(7)8-2-1-5-13-8/h3-4,8,13-14H,1-2,5H2,(H,15,16)/t8-/m1/s1 |
InChI Key |
JOWLDHSPOQWIIW-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2O)C(=O)O)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2O)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















